(2-Methyl-2H-indazol-5-yl)methanamine hemioxalate
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Description
“(2-Methyl-2H-indazol-5-yl)methanamine hemioxalate” is a chemical compound with the molecular formula C11H13N3O4 . It has a molecular weight of 251.24 . This compound is also known as "2H-Indazole-5-methanamine, 2-methyl-, ethanedioate (2:1)" .
Physical And Chemical Properties Analysis
The physical and chemical properties of “(2-Methyl-2H-indazol-5-yl)methanamine hemioxalate” are not explicitly mentioned in the search results. The molecular weight of the compound is 251.24 .Scientific Research Applications
Antimicrobial Activities
One area of application is in the development of antimicrobial agents. The synthesis of quinoline derivatives carrying a 1,2,3-triazole moiety has shown moderate to very good antibacterial and antifungal activities. This suggests the potential for compounds related to "(2-Methyl-2H-indazol-5-yl)methanamine hemioxalate" in treating infections caused by pathogenic strains (Thomas, Adhikari, & Shetty, 2010).
Neuropharmacological Profile
Another significant application is found in neuropharmacology. Compounds structurally similar to "(2-Methyl-2H-indazol-5-yl)methanamine hemioxalate" have been evaluated for their potential as 5-HT2C receptor agonists. For instance, YM348 demonstrated high affinity for cloned human 5-HT(2C) receptors and induced penile erections and hypolocomotion in rats, highlighting its potential in treating disorders related to serotonin dysregulation (Kimura et al., 2004).
Anticancer Activity
The search for novel anticancer agents has led to the exploration of indazole and indole derivatives as potential inhibitors of monoamine oxidase B (MAO-B), an enzyme associated with neurological disorders. These compounds, including those with a methanimine spacer, have shown to be highly potent and selective MAO-B inhibitors, presenting a new avenue for cancer treatment strategies (Tzvetkov et al., 2014).
Synthetic Methodologies
Furthermore, the development of new synthetic methodologies for creating these compounds is of paramount importance. The asymmetric synthesis of 2-(1-aminoalkyl) piperidines, for example, provides valuable insights into the structural requirements for bioactivity, offering a framework for the design of future therapeutic agents (Froelich et al., 1996).
properties
IUPAC Name |
(2-methylindazol-5-yl)methanamine;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C9H11N3.C2H2O4/c2*1-12-6-8-4-7(5-10)2-3-9(8)11-12;3-1(4)2(5)6/h2*2-4,6H,5,10H2,1H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTVUUKVAZXHVTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C=C(C=CC2=N1)CN.CN1C=C2C=C(C=CC2=N1)CN.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methyl-2H-indazol-5-yl)methanamine hemioxalate |
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